
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique chemical structure, which includes fluorine atoms and a pyrazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in cancer and immune response modulation.
Biology: The compound’s effects on cellular pathways and its potential as a therapeutic agent are of interest.
Industry: It is used in the synthesis of other complex molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, as an IDO inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine, thereby modulating immune responses and potentially inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Another fluorinated compound with different functional groups.
5-Fluoro-N-(2-fluorobenzyl)-2-Methylaniline: Shares the fluorine and methyl groups but differs in the overall structure.
Uniqueness
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of fluorine atoms and a pyrazole ring, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1855900-04-7 |
|---|---|
Molecular Formula |
C12H13F2N3O2S |
Molecular Weight |
301.31 |
IUPAC Name |
5-fluoro-N-(5-fluoro-2-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H13F2N3O2S/c1-7-4-5-9(13)6-10(7)16-20(18,19)11-8(2)15-17(3)12(11)14/h4-6,16H,1-3H3 |
InChI Key |
SHAJARPEFRNRDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(N(N=C2C)C)F |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(N(N=C2C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


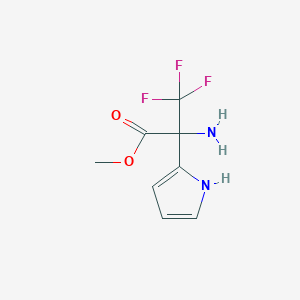
![3-[4-(2-Chlorophenyl)-5-oxotetrazol-1-yl]propanoic acid](/img/structure/B1653398.png)
![1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride](/img/structure/B1653400.png)
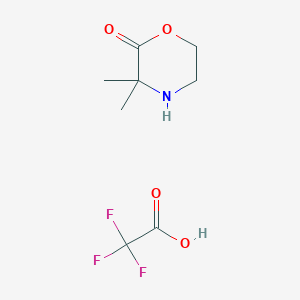
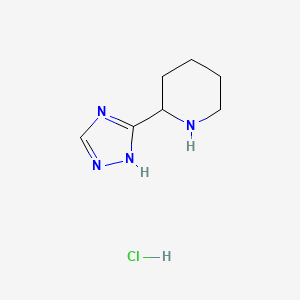
![1-[3-(Dimethylamino)propyl]-4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile](/img/structure/B1653405.png)
![Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B1653408.png)
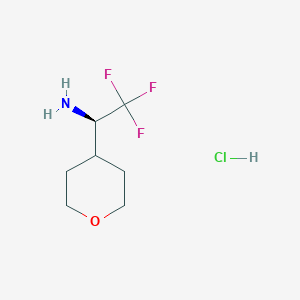
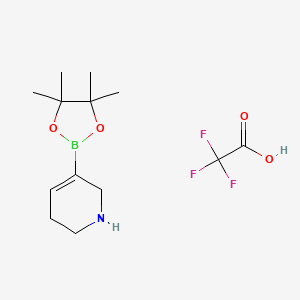
![6-Ethoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B1653412.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B1653416.png)
![2-Oxa-7-azaspiro[3.5]nonan-6-one](/img/structure/B1653417.png)
![4-(pyrrolidin-1-yl)-6-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B1653418.png)
![4-[2-(1,3-Dioxolan-2-YL)ethoxy]-3-iodobenzonitrile](/img/structure/B1653419.png)
